molecular formula C13H13NO5 B8007101 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate

Cat. No.: B8007101
M. Wt: 263.25 g/mol
InChI Key: ZREVXTRAYQLODR-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a 3-ethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate typically involves the esterification of 3-ethoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. One common method is as follows:

    Starting Materials: 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.

    Catalyst: A suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.

    Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    2,5-Dioxopyrrolidin-1-yl 4-ethoxybenzoate: Similar structure but with the ethoxy group at the 4-position.

    2,5-Dioxopyrrolidin-1-yl benzoate: Lacks the ethoxy group, providing a simpler structure.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate is unique due to the presence of the ethoxy group at the 3-position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and potentially its bioavailability compared to similar compounds.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-18-10-5-3-4-9(8-10)13(17)19-14-11(15)6-7-12(14)16/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREVXTRAYQLODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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